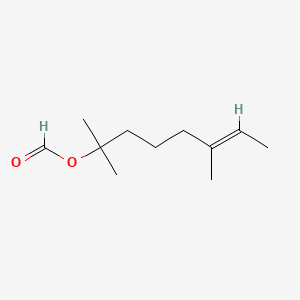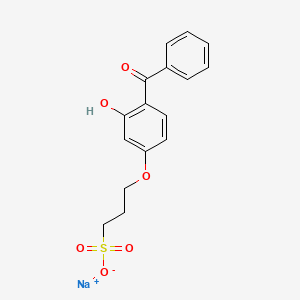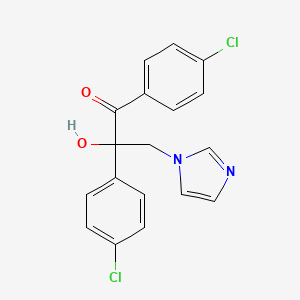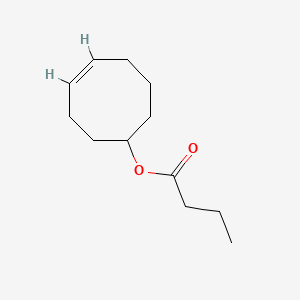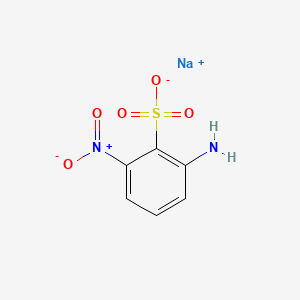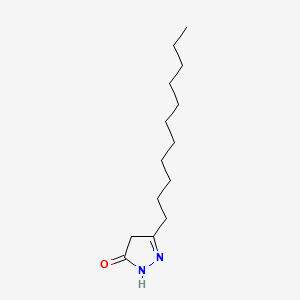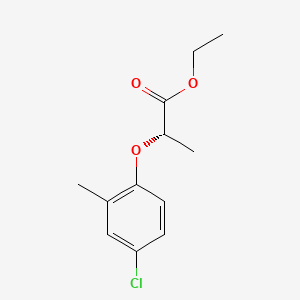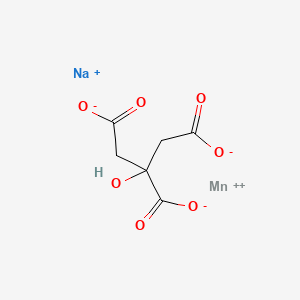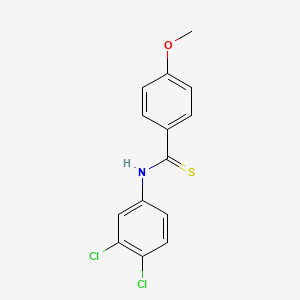
Bis(carboxymethyl)ethylene dithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenebis(iminocarbonothioylthio)diacetic acid is a chemical compound with the molecular formula C10H16N2O4S4. It is known for its unique structure, which includes two iminocarbonothioylthio groups attached to an ethylene backbone, and two acetic acid groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis(iminocarbonothioylthio)diacetic acid typically involves the reaction of ethylenediamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Ethylenediamine reacts with carbon disulfide to form ethylenebis(iminocarbonothioylthio) intermediate.
- The intermediate is then reacted with chloroacetic acid to form Ethylenebis(iminocarbonothioylthio)diacetic acid.
Industrial Production Methods
In industrial settings, the production of Ethylenebis(iminocarbonothioylthio)diacetic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
化学反応の分析
Types of Reactions
Ethylenebis(iminocarbonothioylthio)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The iminocarbonothioylthio groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethylenebis(iminocarbonothioylthio)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its therapeutic potential in treating metal poisoning due to its strong chelating properties.
Industry: Utilized in the formulation of metal ion sequestrants and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of Ethylenebis(iminocarbonothioylthio)diacetic acid primarily involves its ability to chelate metal ions. The iminocarbonothioylthio groups form strong complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal detoxification and stabilization of metal ions in industrial processes.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure and function.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer chelating sites.
Uniqueness
Ethylenebis(iminocarbonothioylthio)diacetic acid is unique due to its dual iminocarbonothioylthio groups, which provide stronger and more selective chelation compared to other chelating agents. This makes it particularly effective in applications requiring high specificity and stability.
特性
CAS番号 |
64059-06-9 |
|---|---|
分子式 |
C8H12N2O4S4 |
分子量 |
328.5 g/mol |
IUPAC名 |
2-[2-(carboxymethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |
InChIキー |
FNWUENKHSUYDGL-UHFFFAOYSA-N |
正規SMILES |
C(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
